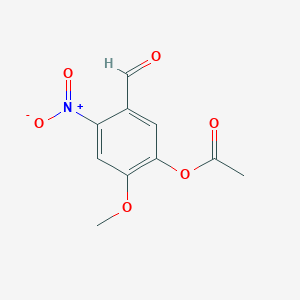
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- is an organic compound with a complex structure that includes functional groups such as aldehyde, acetyloxy, methoxy, and nitro
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methoxybenzaldehyde, followed by acetylation. The nitration process introduces the nitro group, while acetylation adds the acetyloxy group. Reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(acetyloxy)-4-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 5-(acetyloxy)-4-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-methoxy-: Lacks the acetyloxy and nitro groups, making it less reactive in certain chemical reactions.
Benzaldehyde, 4-nitro-: Lacks the methoxy and acetyloxy groups, affecting its solubility and reactivity.
Benzaldehyde, 5-(acetyloxy)-2-nitro-: Similar but lacks the methoxy group, influencing its chemical properties.
Uniqueness
The combination of acetyloxy, methoxy, and nitro groups makes it a versatile compound in synthetic chemistry and research .
Properties
CAS No. |
112919-66-1 |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(5-formyl-2-methoxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(13)17-10-3-7(5-12)8(11(14)15)4-9(10)16-2/h3-5H,1-2H3 |
InChI Key |
RYZIOPWMVFNTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















